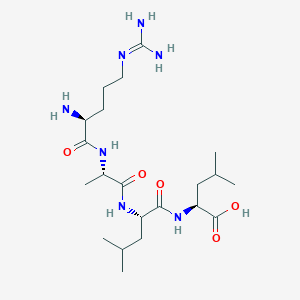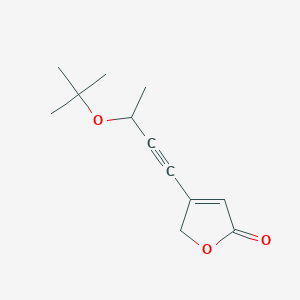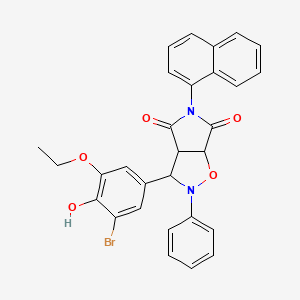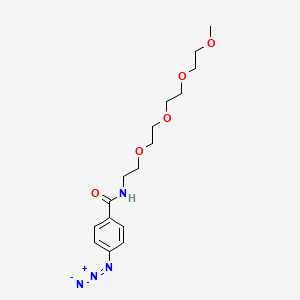![molecular formula C14H13N3S2 B12628499 5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-18-7](/img/structure/B12628499.png)
5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl ring substituted with a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents under reflux conditions. For instance, heating the precursor with sodium methoxide (MeONa) in butanol (BuOH) can lead to the formation of the desired thienopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of the methylsulfanyl group.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Cyclization: Cyclization reactions may require the use of strong bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Cyclization: More complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and regulation . The compound may also interact with phosphatidylinositol 3-kinase (PI3K), affecting cellular processes such as proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Phenyl-1,2,4-triazoles: Contains a phenyl group substituted by a triazole ring.
Uniqueness
5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its thienopyrimidine core and the presence of a methylsulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
917907-18-7 |
|---|---|
Molecular Formula |
C14H13N3S2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
5-methyl-N-(2-methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3S2/c1-9-7-19-14-12(9)13(15-8-16-14)17-10-5-3-4-6-11(10)18-2/h3-8H,1-2H3,(H,15,16,17) |
InChI Key |
PLPDBFLFUUJHGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12628417.png)
![[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B12628425.png)
![2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole]](/img/structure/B12628428.png)
![N-(3,4-dichlorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B12628434.png)
![6-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12628439.png)



![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)
![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)




